4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic Acid
Overview
Description
4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic Acid, also known as C14H16O3, is a chemical compound . It is a member of tetralins .
Molecular Structure Analysis
The molecular formula of this compound is C14H16O3 . The average mass is 232.275 Da and the monoisotopic mass is 232.109940 Da .Physical and Chemical Properties Analysis
The Inchi Code for a similar compound, 2,2-dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid, is 1S/C16H22O3/c1-9-7-10(2)12(4)14(11(9)3)13(17)8-16(5,6)15(18)19/h7H,8H2,1-6H3,(H,18,19) .Scientific Research Applications
Asymmetric Hydrogenation
4-Oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic acid has been investigated in the context of asymmetric hydrogenation. A study demonstrated that the direct asymmetric hydrogenation of similar 2-oxo-4-arylbut-3-enoic acids with a Ru catalyst could yield 2-hydroxy-4-arylbutanoic acids with high enantioselectivity, indicating potential synthetic applications for related structures (Zhu et al., 2010).
Anti-Tumor Properties
Research has disclosed that derivatives of 4-oxo-butenoic acid, including structures similar to this compound, possess anti-tumor properties against human breast cancer (Miles et al., 1958).
Synthesis and Reactions
The synthesis and reactions of a closely related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, were investigated, revealing potential for creating derivatives through various chemical reactions (Pimenova et al., 2003).
Enzyme Inhibition
Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, closely related to the compound , have shown significant enzyme inhibitory activities against human carbonic anhydrase isoenzymes, suggesting potential pharmaceutical applications (Oktay et al., 2016).
Crystal Engineering and Calculation
A comparative study involving (Z)-4-oxo-4-ureido-but-2-enoic acid, structurally similar to the compound , focused on its crystal engineering and calculation, offering insights into the molecular self-assembly and hydrogen bonding patterns (Zhang et al., 2013).
Synthesis of Inhibitors
The synthesis of 2-oxo-4-phenyl-3-butynoic acid, an inhibitor of brewers' yeast pyruvate decarboxylase, demonstrates the potential of similar 2-oxo acids, including this compound, in producing biologically active compounds (Chiu & Jordan, 1994).
Anti-Corrosion Applications
A study focused on the use of a polymeric form of a similar compound, poly4-oxo-4-(4-sulfamoylphenylamino) but-2-enoic acid, as an anti-corrosion coating for stainless steel, highlighting industrial applications (Habeeb & Saleh, 2019).
Antibacterial Heterocyclic Compounds
Research has shown the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, similar in structure, in synthesizing heterocyclic compounds with potential antibacterial activities (El-Hashash et al., 2015).
Properties
IUPAC Name |
4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h5-7H,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCTDLIYGPZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)C=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372675 | |
Record name | 4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22659-83-2 | |
Record name | 4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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